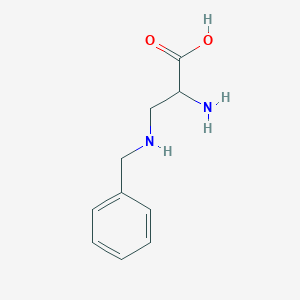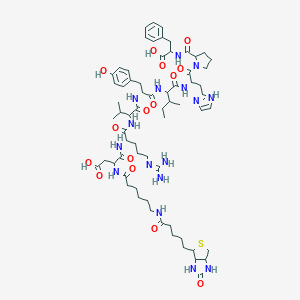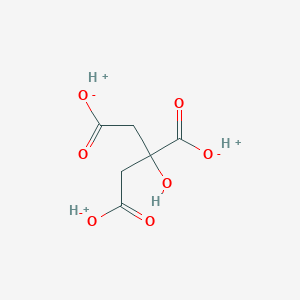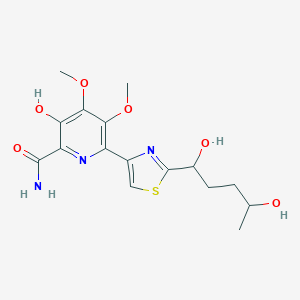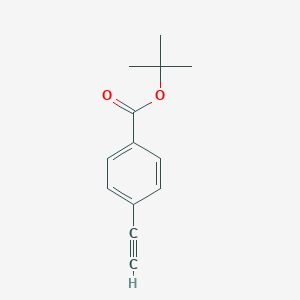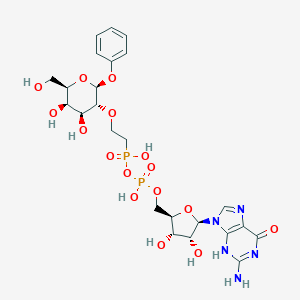
Fenoxanil
Vue d'ensemble
Description
Fenoxanil (cas# 115852-48-7) is a compound useful in organic synthesis.
This compound is a systemic fungicide used for the control of rice blast.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.
Applications De Recherche Scientifique
Residue Decline in Paddy Fields : Zhu Guonian (2010) investigated the residue decline of fenoxanil in paddy plants, water, and soil. The study found that this compound's half-lives in these environments varied, indicating its different rates of degradation in various agricultural matrices (Zhu Guonian, 2010).
Analytical Method for Detection in Agricultural Products : Gyeong-Ha Kim et al. (2015) developed a residue analysis method for this compound in various agricultural products. This method offers a reliable way to detect this compound residues, ensuring food safety (Kim et al., 2015).
Voltammetric Determination Method : M. Brycht et al. (2015) explored a highly sensitive voltammetric method for detecting this compound at ultra-trace levels. This method is significant for environmental monitoring and ensuring compliance with safety standards (Brycht et al., 2015).
Mutagenicity Effects Study : Guo Qi-ming (2010) conducted a study on the mutagenicity effects of this compound and found no significant mutagenic activity, indicating its relative safety from a genetic standpoint (Guo Qi-ming, 2010).
Nanoparticle Delivery in Rice Plants : Feng Zhu et al. (2018) investigated the use of mesoporous silica nanoparticles for delivering this compound in rice plants. This study is important for enhancing the efficacy of this compound application in agriculture (Zhu et al., 2018).
Distribution and Risk Assessment in Rice Paddy : Yan Fu et al. (2016) examined the distribution of this compound in rice paddies and conducted a dietary risk assessment. The study provides valuable insights into the environmental impact and human health risks associated with this compound usage in agriculture (Fu et al., 2016).
Mécanisme D'action
Target of Action
Fenoxanil is a fungicide that primarily targets the fungus Magnaporthe grisea, which causes rice blast disease . It belongs to a group of non-fungicidal rice blast chemicals known as melanin biosynthesis inhibitors (MBIs) .
Mode of Action
This compound operates by inhibiting melanin biosynthesis . Melanin is a crucial component of the cell walls of many fungi, providing structural integrity and protection against environmental stress. By inhibiting melanin biosynthesis, this compound weakens the fungal cell wall, making the fungus more susceptible to external stresses and less able to infect host plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting a key enzyme in this pathway, this compound prevents the synthesis of melanin, leading to weakened fungal cell walls and reduced fungal virulence .
Pharmacokinetics
It is known to be slightly mobile in the environment, suggesting that it may be absorbed and transported within plants to some extent
Result of Action
The primary result of this compound’s action is the control of rice blast disease . By inhibiting melanin biosynthesis in the rice blast fungus, this compound reduces the virulence of the fungus, helping to protect rice plants from infection and disease .
Action Environment
This compound is used mainly in environments where rice is grown, such as paddy fields . The efficacy of this compound can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms. For example, this compound may be less effective under conditions that favor rapid fungal growth. Additionally, the development of fungal resistance to this compound is a potential concern, particularly if the fungicide is used intensively in the same area .
Safety and Hazards
Orientations Futures
Recent research has explored the use of mesoporous silica nanoparticles (MSNs) as carriers to deliver Fenoxanil into plants, which is considered to be one method of improving the efficacy of pesticide usage in agricultural production . This could be a promising direction for future research and application of this compound.
Analyse Biochimique
Biochemical Properties
Fenoxanil interacts with the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Cellular Effects
This compound disrupts fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . This leads to impaired cell wall formation and ultimately inhibits fungal growth .
Molecular Mechanism
The mechanism of action of this compound involves the disruption of fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . Specifically, this compound targets the enzyme DHODH, thereby disrupting the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound has been used to control rice blast, and disease of other crops, fruits, and vegetables .
Metabolic Pathways
This compound interacts with the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme DHODH . This disrupts the production of pyrimidine nucleotides, which are essential for fungal cell wall synthesis .
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOKJNROJISWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057942 | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115852-48-7 | |
| Record name | Fenoxanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxanil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


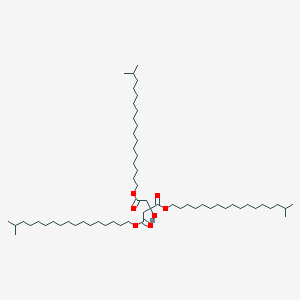
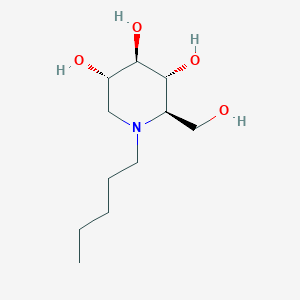

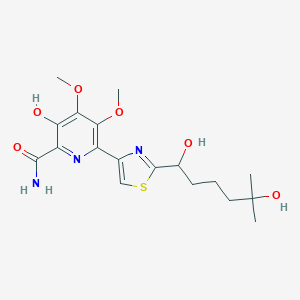
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
